molecular formula C6H10Br2O2 B1584225 Ethyl 2,3-dibromobutyrate CAS No. 609-11-0

Ethyl 2,3-dibromobutyrate

Cat. No. B1584225
CAS RN: 609-11-0
M. Wt: 273.95 g/mol
InChI Key: YPZLAXFGOUPECS-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromobutyrate is a chemical compound with the linear formula C6H10Br2O2 . It has a molecular weight of 273.953 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2,3-dibromobutyrate is represented by the linear formula C6H10Br2O2 . The CAS Number is 609-11-0 .


Physical And Chemical Properties Analysis

Ethyl 2,3-dibromobutyrate is a liquid at 20°C . It has a boiling point of 104°C at 17 mmHg . The specific gravity is 1.69 .

Scientific Research Applications

C6H10Br2O2 C_6H_{10}Br_2O_2 C6​H10​Br2​O2​

and a molecular weight of 273.95 g/mol . Below is a comprehensive analysis of its applications across various scientific research fields, each with a dedicated section.

Organic Synthesis

Ethyl 2,3-dibromobutyrate is commonly used in organic synthesis. It serves as a building block for the construction of more complex molecules. Its dibromide moiety is particularly useful in carbon-carbon bond formation reactions, such as the synthesis of vicinal dibromides which are precursors to various organic compounds .

Pharmaceutical Research

In pharmaceutical research, Ethyl 2,3-dibromobutyrate is employed in the early stages of drug discovery. It is used to synthesize small molecules that can be tested for medicinal properties. The compound’s reactivity with nucleophiles makes it a valuable reagent for introducing bromine atoms into potential pharmacophores .

Material Science

Researchers in material science utilize Ethyl 2,3-dibromobutyrate for the synthesis of polymers and other materials. Its ability to undergo polymerization reactions can lead to the development of new materials with desired physical properties for industrial applications .

Analytical Chemistry

In analytical chemistry, Ethyl 2,3-dibromobutyrate can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods that require precise measurements .

Biochemistry

Ethyl 2,3-dibromobutyrate’s role in biochemistry includes the study of enzyme-catalyzed reactions where it can act as a substrate or inhibitor. It helps in understanding the biochemical pathways and mechanisms involving halogenated compounds .

Environmental Applications

This compound is also significant in environmental science. It can be used to study the environmental fate of brominated organic compounds, their biodegradation, and potential impacts on ecosystems. Safe handling and disposal practices are crucial due to its reactivity and potential environmental hazards .

Safety And Hazards

Ethyl 2,3-dibromobutyrate is a combustible liquid . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

ethyl 2,3-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-3-10-6(9)5(8)4(2)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZLAXFGOUPECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870680
Record name Butanoic acid, 2,3-dibromo-, ethyl ester
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Molecular Weight

273.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dibromobutyrate

CAS RN

609-11-0
Record name Butanoic acid, 2,3-dibromo-, ethyl ester
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Record name Butanoic acid, 2,3-dibromo-, ethyl ester
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Record name Ethyl 2,3-dibromobutyrate
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Record name Butanoic acid, 2,3-dibromo-, ethyl ester
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Record name Butanoic acid, 2,3-dibromo-, ethyl ester
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Record name Ethyl 2,3-dibromobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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